

Navigating VCH-286 in Preclinical Research: A Technical Guide

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Compound of Interest

Compound Name: VCH-286

Cat. No.: B611646

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It appears there may be a typographical error in the compound name "**VCH-286**." Based on current research, two compounds with similar designations, KCL-286 and GSK2556286, are prominent in animal model studies. This technical support center provides detailed information for both compounds to ensure researchers can effectively refine dosage and experimental design.

Section 1: KCL-286 for Spinal Cord Injury Models

KCL-286 is an orally active and brain-penetrant retinoic acid receptor (RAR) $\beta 2$ agonist investigated for its potential in treating spinal cord and traumatic nerve injuries.^[1] It functions by activating RAR $\beta 2$ in injured neurons, which promotes axonal regeneration, modulates neuroinflammation, and regulates the extracellular matrix.^{[1][2]}

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for KCL-286?

A1: KCL-286 is an agonist of the retinoic acid receptor $\beta 2$ (RAR $\beta 2$).^{[1][3]} The binding of KCL-286 to the RAR $\beta 2$ /retinoid X receptor (RXR) heterodimer on the retinoic acid response element (RARE) activates transcriptional pathways essential for axonal regeneration.^{[2][4]} This process helps stimulate the outgrowth of axons, the nerve fibers responsible for transmitting signals.^[3]

Q2: What are the recommended starting doses for KCL-286 in rat models of spinal cord injury?

A2: A frequently cited effective oral dose in rat models is 3 mg/kg, administered every other day for four weeks.[1] The minimum pharmacologically active dose (PAD) in rats has been established at 0.3 mg/kg.[2]

Q3: What are the known pharmacokinetic parameters of KCL-286 in animals?

A3: Preclinical data have shown a mean half-life ($t_{1/2}$) of 1.4 hours in rats and 2.5 hours in dogs.[2] At a 3 mg/kg dose in rats, the maximum plasma concentration (C_{max}) was 1,750 ng/ml and the area under the curve from 0-24 hours (AUC_{0-24h}) was 10,808 ng.h/ml on day one.[4]

Troubleshooting Guide

Issue 1: Suboptimal functional recovery observed in a rat spinal cord contusion model.

- Possible Cause: Inadequate dosage.
- Troubleshooting Step: The effective dose in a rat model of sensory root avulsion was 3 mg/kg administered orally every other day.[1] Ensure your dosing regimen aligns with this proven dosage. Consider that the optimal dose may vary depending on the specific injury model.

Issue 2: Difficulty in assessing target engagement in vivo.

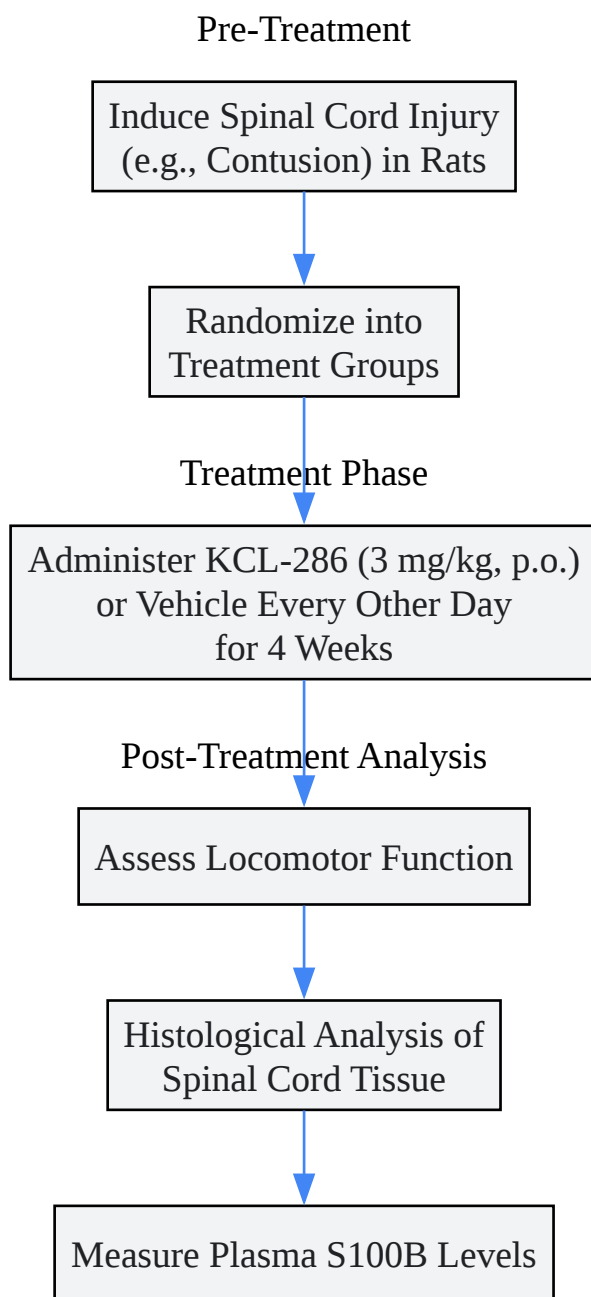
- Possible Cause: Lack of a reliable biomarker.
- Troubleshooting Step: RAR β 2 mRNA expression in white blood cells can be used as a surrogate marker for target engagement.[2] Additionally, plasma levels of S100B have been identified as a putative efficacy biomarker that correlates with axonal regeneration in nerve-injured rats.[4][5]

Quantitative Data Summary

Parameter	Value	Species	Model	Source
EC50 (RAR β 2)	1.9 nM	In vitro	[1]	
EC50 (RAR α)	26 nM	In vitro	[1]	
EC50 (RAR γ)	11 nM	In vitro	[1]	
Effective Oral Dose	3 mg/kg (every other day)	Rat	Spinal Cord Contusion & Dorsal Root Avulsion	[1]
Minimum Active Dose	0.3 mg/kg	Rat	[2]	
Half-life (t1/2)	1.4 hours	Rat	[2]	
Half-life (t1/2)	2.5 hours	Dog	[2]	
Cmax (at 3 mg/kg)	1,750 ng/ml	Rat	[4]	
AUC0-24h (at 3 mg/kg)	10,808 ng.h/ml	Rat	[4]	
No-Adverse-Event Level (NOAEL)	10 mg/kg (daily for 28 days)	Dog	[4]	

Experimental Protocols & Visualizations

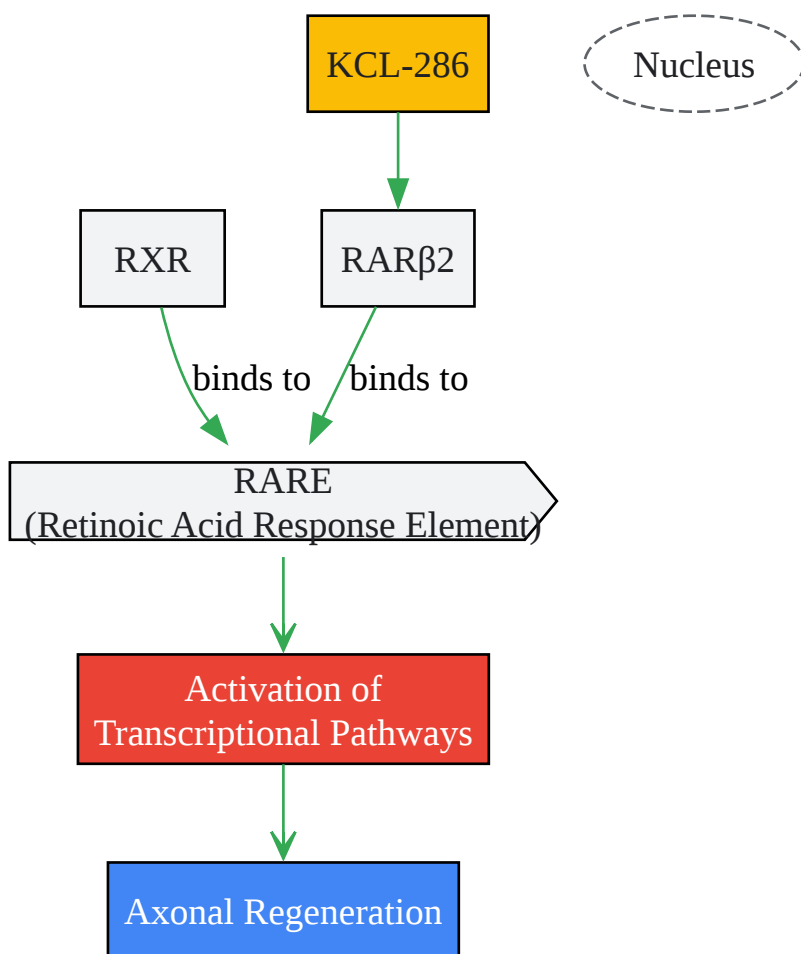
Experimental Workflow for KCL-286 Efficacy Study in a Rat Model



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KCL-286 Efficacy Study Workflow

Signaling Pathway of KCL-286



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KCL-286 Signaling Pathway

Section 2: GSK2556286 for Tuberculosis Models

GSK2556286 is an orally active inhibitor of *Mycobacterium tuberculosis* that demonstrates cholesterol-dependent activity.[6] It is being investigated for its potential to shorten tuberculosis treatment regimens.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK2556286?

A1: GSK2556286 acts as an agonist of Rv1625c, a membrane-bound adenylyl cyclase in *M. tuberculosis*. [6][8] This activation leads to a significant increase in intracellular cyclic AMP

(cAMP) levels, which in turn inhibits cholesterol catabolism, a crucial metabolic pathway for the bacterium's survival within the host.[6][7][8]

Q2: What are the effective doses of GSK2556286 in mouse models of tuberculosis?

A2: In chronic tuberculosis infection models in BALB/c and C3HeB/FeJ mice, GSK2556286 has been tested at doses ranging from 10 to 200 mg/kg.[9] A dose of 100 mg/kg administered orally five days a week for six weeks has been used in C3HeB/FeJ mice for selecting resistant mutants.[10]

Q3: Is the activity of GSK2556286 dependent on the bacterial growth medium?

A3: Yes, the inhibitory activity of GSK2556286 is notably higher in the presence of cholesterol. The IC₅₀ is significantly lower in cholesterol-containing media compared to media with glucose as the primary carbon source.[6]

Troubleshooting Guide

Issue 1: Low in vitro activity against *M. tuberculosis*.

- Possible Cause: Inappropriate culture medium.
- Troubleshooting Step: Ensure that the in vitro culture medium is supplemented with cholesterol. GSK2556286's mechanism of action is dependent on the inhibition of cholesterol metabolism.[6]

Issue 2: Emergence of drug-resistant mutants.

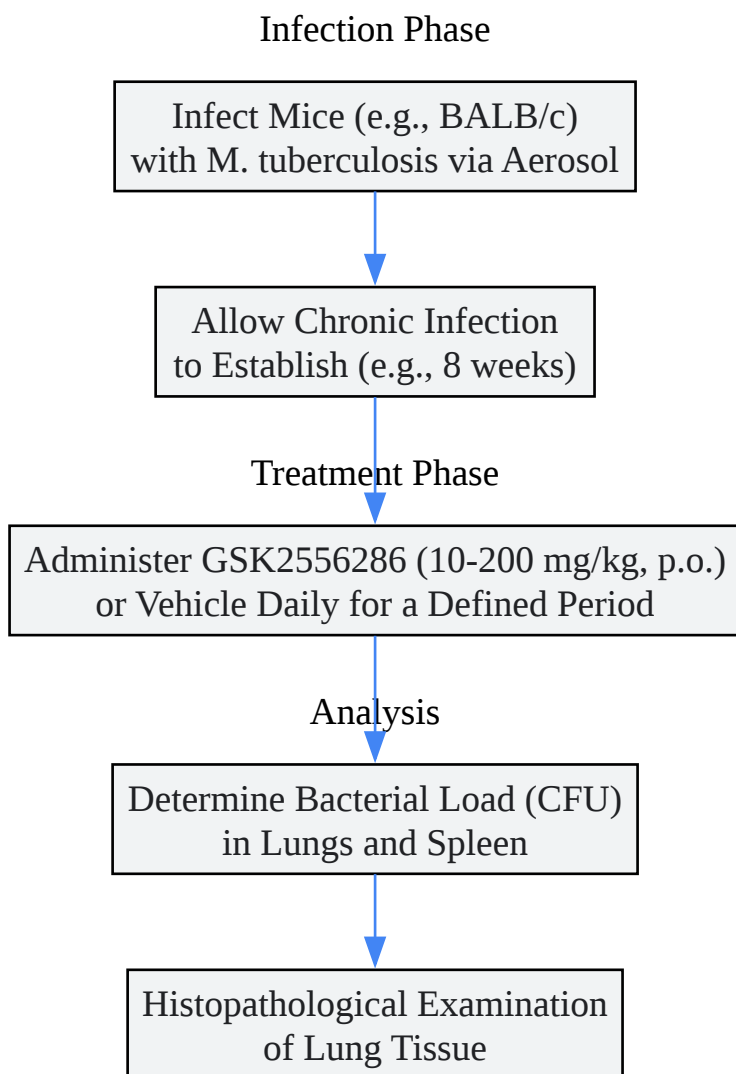
- Possible Cause: Mutations in the *cya* gene (Rv1625c).
- Troubleshooting Step: Resistance to GSK2556286 has been linked to mutations in the *cya* gene.[10] Sequencing of this gene in resistant isolates can confirm the mechanism of resistance.

Quantitative Data Summary

Parameter	Value	Species/Cell Line	Model/Condition	Source
IC50	0.07 μ M	THP-1 cells	Intracellular M. tuberculosis	[6] [10]
IC50 (H37Rv)	2.12 μ M	In vitro	Cholesterol medium	[6]
IC50 (Erdman)	0.71 μ M	In vitro	Cholesterol medium	[6]
IC50 (H37Rv)	>125 μ M	In vitro	Glucose medium	[6]
IC50 (Erdman)	>50 μ M	In vitro	Glucose medium	[6]
Effective Dose Range	10-200 mg/kg	Mouse	Chronic TB infection	[9] [11]
Oral Bioavailability	High	Mouse	[9]	
Oral Bioavailability	Moderate	Rat, Dog	[9]	

Experimental Protocols & Visualizations

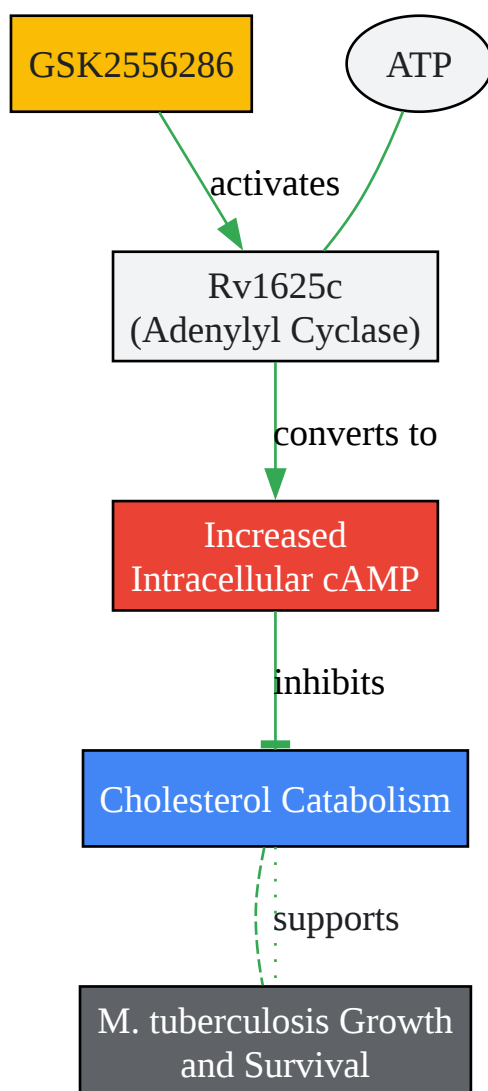
Experimental Workflow for GSK2556286 In Vivo Efficacy Study



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GSK2556286 In Vivo Efficacy Workflow

Signaling Pathway of GSK2556286



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GSK2556286 Signaling Pathway

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